molecular formula C16H25F3N2O8 B11827723 Mal-PEG4-C2-NH2 TFA

Mal-PEG4-C2-NH2 TFA

Cat. No.: B11827723
M. Wt: 430.37 g/mol
InChI Key: VZGVXVADGJIXQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-C2-NH2 TFA involves the reaction of maleimide with a PEG4 linker and an amine group. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic attack of the amine on the maleimide ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually synthesized in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-C2-NH2 TFA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically modified PEG linkers with various functional groups attached, depending on the nucleophile used .

Mechanism of Action

Mal-PEG4-C2-NH2 TFA functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG4-C2-NH2 TFA is unique due to its specific combination of a maleimide group and a PEG4 linker, which provides flexibility and stability in PROTAC synthesis. This combination allows for efficient protein degradation and has broad applicability in various research fields .

Properties

Molecular Formula

C16H25F3N2O8

Molecular Weight

430.37 g/mol

IUPAC Name

1-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H24N2O6.C2HF3O2/c15-3-5-19-7-9-21-11-12-22-10-8-20-6-4-16-13(17)1-2-14(16)18;3-2(4,5)1(6)7/h1-2H,3-12,15H2;(H,6,7)

InChI Key

VZGVXVADGJIXQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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